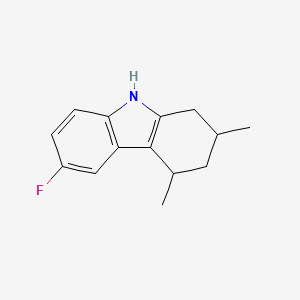

6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Description

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a tetrahydrocarbazole derivative featuring a fluorine atom at position 6 and methyl groups at positions 2 and 4 (Figure 1). This compound belongs to a class of heterocyclic molecules with a partially saturated carbazole backbone, which are of significant interest in medicinal chemistry due to their structural similarity to bioactive alkaloids and synthetic pharmaceuticals.

Properties

Molecular Formula |

C14H16FN |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |

InChI |

InChI=1S/C14H16FN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3 |

InChI Key |

WJFMNBLUUNTCEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=C(C1)NC3=C2C=C(C=C3)F)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

For 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole, the synthesis begins with 4-fluorophenylhydrazine hydrochloride and 2,4-dimethylcyclohexanone . The ketone’s methyl groups at positions 2 and 4 direct regioselective cyclization, while the fluorine atom is introduced via the phenylhydrazine component. The reaction proceeds in anhydrous ethanol under reflux (78–80°C) for 16 hours, facilitated by the in situ generation of HCl from the hydrazine salt.

Optimized Procedure and Workup

- 4-Fluorophenylhydrazine hydrochloride (72 g, 443 mmol) and 2,4-dimethylcyclohexanone (77 g, 450 mmol) are refluxed in ethanol (1.25 L).

- The mixture is cooled, filtered to remove intermediates, and concentrated under reduced pressure.

- The crude product is partitioned between ethyl acetate and water, dried over sodium sulfate, and recrystallized from ethyl acetate/heptane to yield 113 g (98%) of pure product.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 16 hours |

| Yield | 98% |

| Melting Point | 115–117°C |

| Purity (HPLC) | >99% |

This method’s robustness is attributed to the stoichiometric equivalence of reagents and the use of ethanol as a low-cost, high-boiling solvent. However, scalability is limited by the need for large solvent volumes and prolonged heating.

Green Synthesis Using Ionic Liquid Catalysis

Recent advances emphasize sustainable methodologies, such as the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF₄)]) , a reusable ionic liquid catalyst, to synthesize tetrahydrocarbazoles under mild conditions.

Catalytic Cycle and Solvent Optimization

The ionic liquid facilitates proton transfer during cyclization, reducing activation energy and reaction time. Methanol is preferred over ethanol or acetonitrile due to its compatibility with the catalyst and higher yields (90–95%).

Stepwise Protocol

A modified procedure for the target compound involves:

- Mixing 4-fluorophenylhydrazine hydrochloride (2.0 g, 13 mmol), 2,4-dimethylcyclohexanone (1.36 g, 16 mmol), and [bmim(BF₄)] (0.62 g, 20 mol%) in methanol (20 mL).

- Refluxing for 5–7 hours, followed by extraction with ethyl acetate.

- Purification via column chromatography (petroleum ether/ethyl acetate, 8:2) to isolate the product in 90% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 5–7 hours |

| Yield | 90% |

| Catalyst Reuse | Up to 5 cycles |

| Solvent Volume | 20 mL/g substrate |

This approach reduces waste and energy consumption, aligning with green chemistry principles. However, chromatographic purification adds complexity compared to recrystallization.

Comparative Analysis of Methods

Yield and Efficiency

Environmental and Economic Considerations

Practical Challenges

- Regioselectivity : Both methods require precise control of ketone substitution to avoid isomeric by-products.

- Purification : Recrystallization (Fischer) vs. chromatography (ionic liquid) impacts operational simplicity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives (e.g., tetrahydro derivatives)

Substitution: Substituted carbazole derivatives

Scientific Research Applications

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydrocarbazole Core

Key Observations :

Key Observations :

- Antifungal Activity: The fluorine atom in 6-fluoro derivatives enhances antifungal potency compared to non-halogenated analogs (e.g., 6-methoxy compounds) .

- Therapeutic Potential: Dimethyl substitution in the target compound may confer selectivity for kinase targets (e.g., BTK), as seen in structurally constrained carbazole-based inhibitors .

Physicochemical Properties

Table 3: Ion-Mobility and Dipole Moment Comparisons

| Compound Name | Ion-Mobility (cm²/Vs) | Dipole Moment (Debye) | Reference ID |

|---|---|---|---|

| 2,3,4,9-Tetrahydro-1H-carbazole | 1.25 | 2.1 | |

| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | 1.18 | 2.3 | |

| 2-Methylindole | 1.30 | 2.0 |

Key Observations :

- The fluorine substituent in the target compound reduces ion-mobility compared to unsubstituted tetrahydrocarbazole, likely due to increased molecular polarity .

Biological Activity

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is , with a molecular weight of approximately 189.23 g/mol. The compound features a tetrahydrocarbazole core with a fluorine atom and two methyl groups at specific positions that influence its biological properties.

Synthesis

The synthesis of 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has been achieved through various methods. A notable synthetic route involves the cyclization of appropriate precursors under basic conditions. The efficiency of different synthetic approaches has been documented in literature, providing insights into optimizing yields and purity.

Anticancer Properties

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain tetrahydrocarbazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. Specifically:

- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines.

- Mechanism : Induction of apoptosis via the mitochondrial pathway and inhibition of cell proliferation.

Neuroprotective Effects

6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has also demonstrated neuroprotective effects in models of neurodegenerative diseases. The compound appears to exert its effects by:

- Reducing Oxidative Stress : Scavenging free radicals and enhancing antioxidant enzyme activity.

- Modulating Neuroinflammation : Inhibiting pro-inflammatory cytokines.

Anti-Prion Activity

Recent studies have highlighted the potential of carbazole derivatives in combating prion diseases. The compound's structure allows it to interact with prion proteins effectively:

- In Vitro Studies : Showed inhibition of prion propagation in infected cell lines.

Data Summary Table

Case Studies

- Case Study on Anticancer Activity : A study involving the treatment of A549 lung cancer cells with 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole showed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.

- Neuroprotective Effects : In a model simulating oxidative stress conditions in neuronal cultures, treatment with the compound resulted in a significant reduction in cell death and improved mitochondrial function as measured by MTT assays.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Assigns stereochemistry and detects fluorine substitution patterns (¹⁹F NMR) .

- X-ray Crystallography : Resolves disorder in cyclohexene rings (e.g., SHELX refinement , ORTEP-III visualization ).

- HR-MS : Confirms molecular weight (e.g., [M+Na]⁺ = 310.131446 for bromo derivatives ).

Advanced Application : For polymorph screening, synchrotron-based PXRD differentiates crystalline forms under varying humidity .

How do substituent positions (fluoro/methyl groups) influence electronic properties and bioactivity?

Q. Advanced Research Focus

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulates interactions with BTK’s ATP-binding pocket, identifying key hydrogen bonds .

- DFT Calculations : Models excited-state behavior (e.g., indole-derived carbazoles in herbicide studies ).

- ADMET Prediction : SwissADME evaluates logP (2.5–3.5) and CYP450 inhibition risks .

How should researchers resolve contradictory data in biological assays?

Q. Advanced Methodology

- Orthogonal Assays : Validate neuroprotection claims using both MTT and LDH release assays .

- Dose-Response Curves : Address variability in IC₅₀ values (e.g., 1–50 μM ranges) by testing >3 independent replicates .

- Structural Confirmation : Re-refine X-ray data (SHELXL ) to rule out crystallographic artifacts.

What pharmacological screening platforms are recommended for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.